![molecular formula C17H15F3N4O2 B2543875 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2415492-25-8](/img/structure/B2543875.png)
1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mécanisme D'action
1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea inhibits BTK by binding to the ATP-binding site of the kinase domain, thereby preventing its activation and downstream signaling. BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to the disruption of this pathway, resulting in apoptosis and growth inhibition of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to be selective for BTK, with minimal off-target effects. In addition to its anti-tumor effects, this compound has also been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in response to Toll-like receptor (TLR) activation. This suggests that this compound may have potential applications in the treatment of autoimmune and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea is its specificity for BTK, which reduces the likelihood of off-target effects and toxicity. However, the low yield of the synthesis method may limit its availability for large-scale experiments. In addition, the lack of clinical data on the safety and efficacy of this compound in humans may limit its translational potential.
Orientations Futures
Future research on 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea could focus on optimizing the synthesis method to increase yield and reduce cost. In addition, further preclinical studies could investigate the efficacy of this compound in combination with other targeted therapies or immunotherapies. Clinical trials are needed to evaluate the safety and efficacy of this compound in humans, and to determine its potential applications in the treatment of B-cell malignancies and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea involves several steps, starting from commercially available starting materials. The key step involves the coupling of 2-methylpyrazol-3-ylboronic acid with 5-bromo-2-furaldehyde, followed by the addition of 2-(trifluoromethyl)aniline and the final deprotection of the urea moiety. The yield of the synthesis is reported to be around 25%.
Applications De Recherche Scientifique
1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK phosphorylation and downstream signaling pathways, leading to the induction of apoptosis and inhibition of proliferation in B-cell lines. In vivo studies have demonstrated that this compound is effective in treating CLL and MCL xenograft models, with significant tumor growth inhibition and prolonged survival.
Propriétés
IUPAC Name |
1-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2/c1-24-14(8-9-22-24)15-7-6-11(26-15)10-21-16(25)23-13-5-3-2-4-12(13)17(18,19)20/h2-9H,10H2,1H3,(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPJHGSJCDYSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B2543792.png)
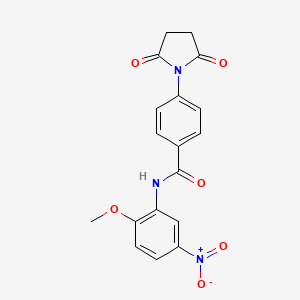

![6-Isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2543798.png)
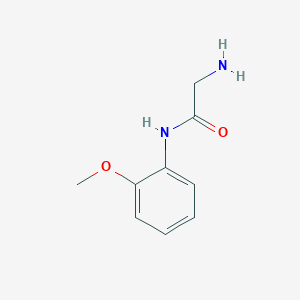
![N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2543803.png)

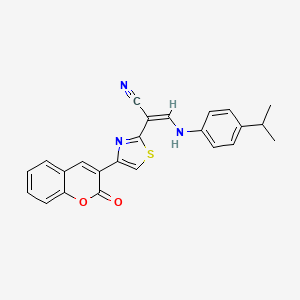

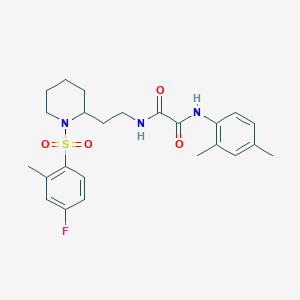
![(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine](/img/structure/B2543812.png)
![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2543813.png)
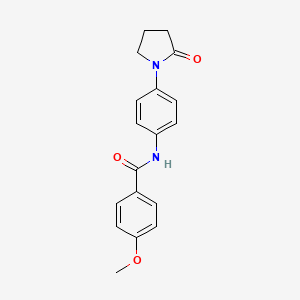
![2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole](/img/structure/B2543815.png)